2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
Description
2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide (CAS: 956261-51-1) is a pyrazole-derived acetamide with a molecular formula of C₁₃H₁₄ClN₃O . Its structure features a 3-methylpyrazole core substituted with a 4-methylphenyl group at the 1-position and a 2-chloroacetamide moiety at the 5-position. The hydrochloride salt form (C₁₃H₁₄ClN₃O·HCl) is also documented, with a predicted collision cross-section (CCS) of 158.7 Ų for the [M+H]+ adduct . This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive pyrazole derivatives .
Properties
IUPAC Name |
2-chloro-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-3-5-11(6-4-9)17-12(7-10(2)16-17)15-13(18)8-14/h3-7H,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFDENIIJJBKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 263.72 g/mol. The compound features a pyrazole ring substituted with various functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives, including compounds structurally related to this compound, against various pathogens. The minimum inhibitory concentration (MIC) values demonstrated effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Related Pyrazole Derivative | 0.30 - 0.35 | E. coli |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For example, some studies indicate that pyrazole derivatives can inhibit Aurora-A kinase, a critical regulator in cell cycle progression.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of five pyrazole derivatives revealed that compound 7b exhibited the highest antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .
- Anticancer Activity : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited the growth of cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent cytotoxicity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound is compared to analogues with modifications in the aryl ring, acetamide group, and pyrazole substituents (Table 1).
Table 1: Key Structural Features of Analogues
Key Observations :
Key Observations :
Physical and Spectral Properties
Table 3: Comparative Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
